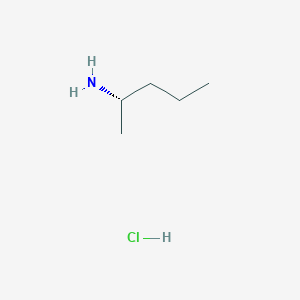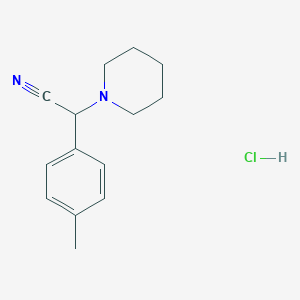![molecular formula C10H9BrFNO2 B1407055 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1513688-85-1](/img/structure/B1407055.png)
3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a bromofluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-bromo-5-fluorobenzylamine with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to the oxazolidinone ring under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-[(3-Bromo-5-chlorophenyl)methyl]-1,3-oxazolidin-2-one
- 3-[(3-Bromo-5-methylphenyl)methyl]-1,3-oxazolidin-2-one
- 3-[(3-Bromo-5-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Comparison: Compared to these similar compounds, 3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Propiedades
IUPAC Name |
3-[(3-bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-7(4-9(12)5-8)6-13-1-2-15-10(13)14/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYWJGWYSNOFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)



![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)


![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

